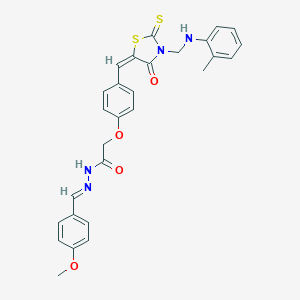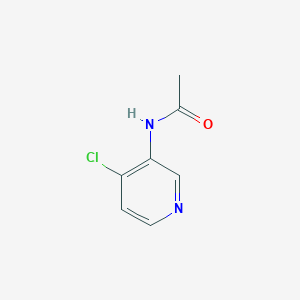
N-(4-Chloropyridin-3-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-Chloropyridin-3-yl)acetamide, also known as CPCA, is a chemical compound that has been extensively studied for its potential applications in scientific research. CPCA is a pyridine-based compound that has been found to exhibit a variety of biochemical and physiological effects, making it a promising candidate for use in a range of laboratory experiments.
作用机制
N-(4-Chloropyridin-3-yl)acetamide acts as a competitive inhibitor of the dopamine transporter, binding to the transporter and preventing the reuptake of dopamine into presynaptic neurons. This leads to an increase in extracellular dopamine levels, which can have a range of effects on neural signaling and behavior. N-(4-Chloropyridin-3-yl)acetamide has been found to be highly selective for the dopamine transporter, with minimal effects on other monoamine transporters such as the serotonin transporter.
生化和生理效应
N-(4-Chloropyridin-3-yl)acetamide has been found to have a range of biochemical and physiological effects, depending on the dose and duration of exposure. In animal studies, N-(4-Chloropyridin-3-yl)acetamide has been found to increase locomotor activity and induce stereotyped behaviors, as well as to enhance the reinforcing effects of drugs of abuse such as cocaine and amphetamine. N-(4-Chloropyridin-3-yl)acetamide has also been found to increase dopamine release in the striatum, a brain region involved in reward processing and motor control. In addition, N-(4-Chloropyridin-3-yl)acetamide has been found to affect other neurotransmitter systems, such as the glutamate system, which may contribute to its effects on cognition and behavior.
实验室实验的优点和局限性
N-(4-Chloropyridin-3-yl)acetamide has a number of advantages for use in laboratory experiments. It is highly selective for the dopamine transporter, making it a valuable tool for studying the role of dopamine in various physiological and pathological processes. It is also relatively stable and easy to synthesize, making it readily available for use in research. However, there are also some limitations to the use of N-(4-Chloropyridin-3-yl)acetamide. It has been found to have some off-target effects on other neurotransmitter systems, which may complicate the interpretation of results. In addition, the effects of N-(4-Chloropyridin-3-yl)acetamide can be dose-dependent, making it important to carefully control for dose in experimental studies.
未来方向
There are a number of future directions for research on N-(4-Chloropyridin-3-yl)acetamide. One area of interest is the development of new drugs based on the structure of N-(4-Chloropyridin-3-yl)acetamide, which may have improved selectivity and efficacy for the treatment of various psychiatric disorders. Another area of interest is the use of N-(4-Chloropyridin-3-yl)acetamide in combination with other drugs or therapies, such as deep brain stimulation, to enhance its effects on neural signaling and behavior. Finally, further research is needed to better understand the mechanisms underlying the effects of N-(4-Chloropyridin-3-yl)acetamide on neurotransmitter systems and behavior, which may provide insights into the underlying pathophysiology of various psychiatric disorders.
合成方法
N-(4-Chloropyridin-3-yl)acetamide can be synthesized using a variety of methods, including the reaction of 4-chloro-3-pyridinecarboxylic acid with acetic anhydride in the presence of a catalyst. Other methods include the reaction of 4-chloro-3-pyridinecarboxylic acid with acetyl chloride or acetic acid, or the reaction of 4-chloro-3-pyridinecarboxylic acid with N,N-dimethylacetamide. The purity of the final product can be improved through recrystallization from solvents such as ethanol or methanol.
科学研究应用
N-(4-Chloropyridin-3-yl)acetamide has been used extensively in scientific research, particularly in the field of neuroscience. It has been found to act as a selective inhibitor of the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. This makes it a valuable tool for studying the role of dopamine in various physiological and pathological processes, such as addiction, Parkinson's disease, and schizophrenia. N-(4-Chloropyridin-3-yl)acetamide has also been used in studies of the effects of dopamine on cognitive function, as well as in the development of new drugs for the treatment of various psychiatric disorders.
属性
CAS 编号 |
138769-30-9 |
|---|---|
产品名称 |
N-(4-Chloropyridin-3-yl)acetamide |
分子式 |
C7H7ClN2O |
分子量 |
170.59 g/mol |
IUPAC 名称 |
N-(4-chloropyridin-3-yl)acetamide |
InChI |
InChI=1S/C7H7ClN2O/c1-5(11)10-7-4-9-3-2-6(7)8/h2-4H,1H3,(H,10,11) |
InChI 键 |
OVHYDXWSTXPLDD-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=C(C=CN=C1)Cl |
规范 SMILES |
CC(=O)NC1=C(C=CN=C1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



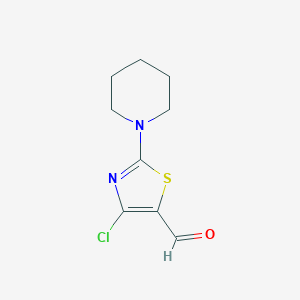



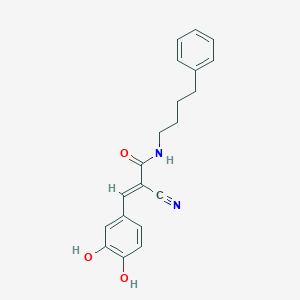
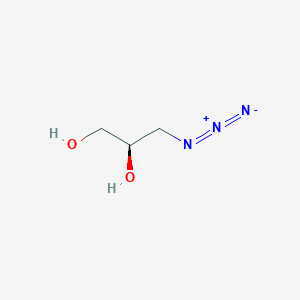


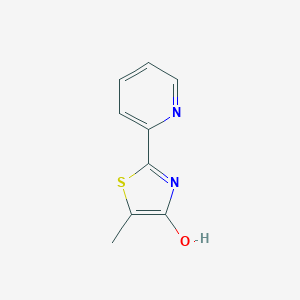

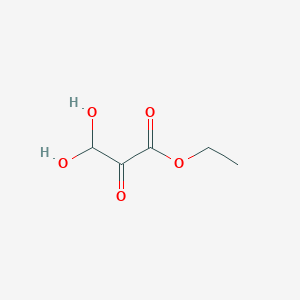
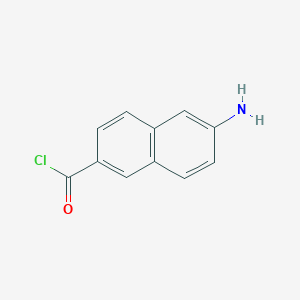
![[(2R,3S,5S)-3-fluoro-5-methoxyoxolan-2-yl]methyl 2,2-dimethylpropanoate](/img/structure/B145143.png)
